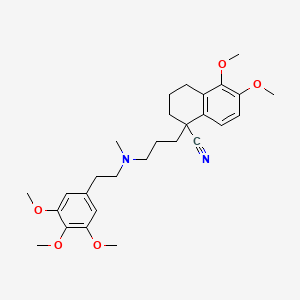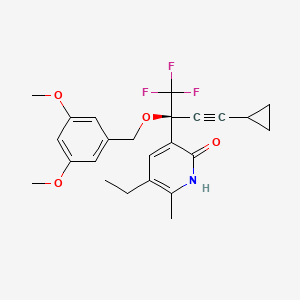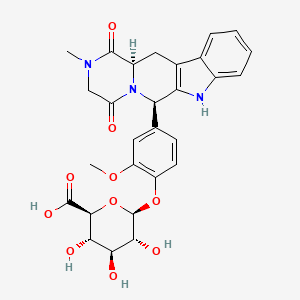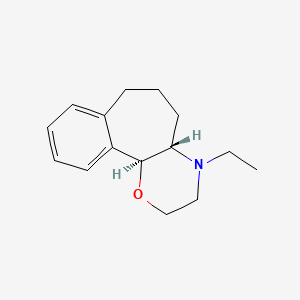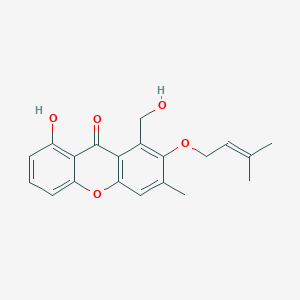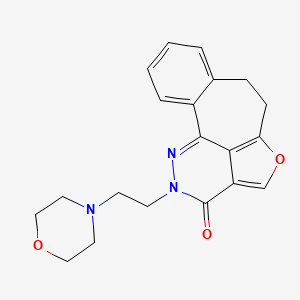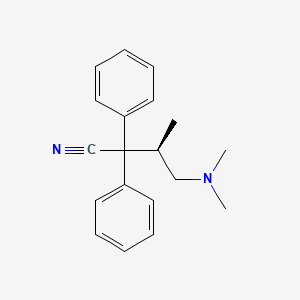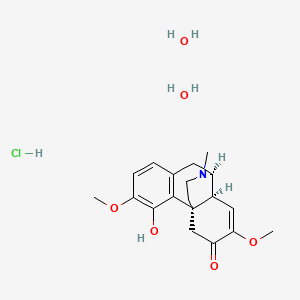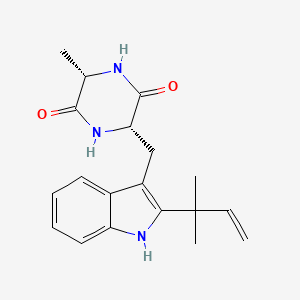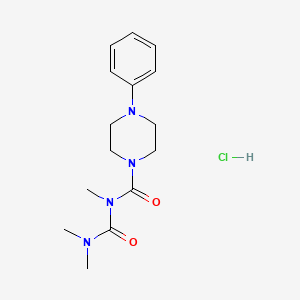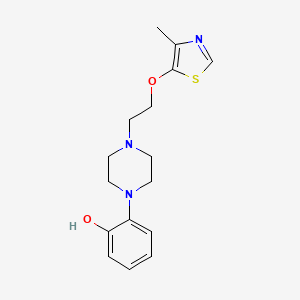
4-Methyl-5-(2-(4-o-hydroxyphenylpiperazin-1-yl)ethoxy)thiazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-(2-(4-o-hydroxyphenylpiperazin-1-yl)ethoxy)thiazole hydrochloride is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(2-(4-o-hydroxyphenylpiperazin-1-yl)ethoxy)thiazole hydrochloride typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Piperazine Moiety: The piperazine derivative can be introduced via nucleophilic substitution reactions, where the piperazine ring is reacted with an appropriate electrophile.
Hydroxyphenyl Group Introduction: The hydroxyphenyl group can be attached through etherification reactions, where the phenol derivative is reacted with an appropriate alkyl halide.
Final Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(2-(4-o-hydroxyphenylpiperazin-1-yl)ethoxy)thiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperazine rings.
Scientific Research Applications
4-Methyl-5-(2-(4-o-hydroxyphenylpiperazin-1-yl)ethoxy)thiazole hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: It can be used as a probe to study the interactions of thiazole derivatives with various enzymes and receptors.
Chemical Research: The compound serves as a model molecule for studying the reactivity and properties of thiazole derivatives.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(2-(4-o-hydroxyphenylpiperazin-1-yl)ethoxy)thiazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the piperazine moiety can interact with active sites on proteins, potentially inhibiting or modulating their activity. The hydroxyphenyl group may also contribute to binding through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-Methylthiazole: A simpler thiazole derivative with similar reactivity but lacking the piperazine and hydroxyphenyl groups.
5-(2-Hydroxyethyl)-4-methylthiazole: Contains a hydroxyethyl group instead of the piperazine moiety.
2-(4-Chlorobenzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid: Another thiazole derivative with different substituents.
Uniqueness
4-Methyl-5-(2-(4-o-hydroxyphenylpiperazin-1-yl)ethoxy)thiazole hydrochloride is unique due to the combination of the thiazole ring, piperazine moiety, and hydroxyphenyl group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
136996-53-7 |
|---|---|
Molecular Formula |
C16H21N3O2S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-[4-[2-[(4-methyl-1,3-thiazol-5-yl)oxy]ethyl]piperazin-1-yl]phenol |
InChI |
InChI=1S/C16H21N3O2S/c1-13-16(22-12-17-13)21-11-10-18-6-8-19(9-7-18)14-4-2-3-5-15(14)20/h2-5,12,20H,6-11H2,1H3 |
InChI Key |
BYGJALMSFSOYMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)OCCN2CCN(CC2)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


